Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine
Description
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine is a specialized lysine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position and a 4-pentynoyl moiety at the beta-amino position. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce bioorthogonal handles, such as terminal alkynes, enabling post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry . Its structural design balances stability during peptide assembly with selective reactivity for conjugating fluorescent tags, biotin, or other functional groups.
Properties
Molecular Formula |
C26H28N2O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid |
InChI |
InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31) |
InChI Key |
ZEXYNDUFTOOVKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Starting Material: Lysine Derivative
L-lysine methyl or ethyl ester hydrochloride (H-Lys-OR·HCl) serves as the starting material. The ester group (R = methyl or ethyl) simplifies handling and enhances solubility in organic solvents.
ε-Amine Acylation with 4-Pentynoyl Group
The ε-amine is selectively acylated using 4-pentynoic acid activated as an N-hydroxysuccinimide (NHS) ester or mixed anhydride.
Procedure :
- Dissolve H-Lys-OEt·HCl in tetrahydrofuran (THF) or dimethylformamide (DMF).
- Add a base (e.g., triethylamine, DIEA) to free the ε-amine.
- React with 4-pentynoyl-NHS ester (1.2–1.5 equiv) at 0–25°C for 4–12 hours.
- Monitor via TLC or HPLC until completion.
Key Considerations :
Saponification of Alkyl Ester
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:
- Treat with aqueous NaOH (2–4 M) in THF/water (1:1) at 0–5°C.
- Acidify to pH 6–7 with HCl to precipitate the product.
Outcome :
α-Amine Fmoc Protection
The α-amine is protected using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester):
- Dissolve H-Lys(pentynoyl)-OH in dioxane/water (1:3).
- Adjust to pH 8–9 with NaHCO₃ or Na₂CO₃.
- Add Fmoc-OSu (1.1 equiv) and stir for 6–24 hours at 25°C.
- Purify via ethyl acetate extraction and crystallization.
Yield : 75–90% with >98% purity (HPLC).
Alternative Methodologies
One-Pot Reductive Acylation
Adapting methods from methylated lysine synthesis:
- Protect ε-amine via reductive benzylation (NaBH₃CN, benzaldehyde).
- Acylate with 4-pentynoyl chloride.
- Remove benzyl group via hydrogenolysis.
- Protect α-amine with Fmoc-OSu.
Advantage : Reduces purification steps but requires stringent control over reaction conditions.
Solid-Phase Synthesis
Used for parallel synthesis of modified peptides:
- Anchor Fmoc-Lys-OH to Wang resin.
- Deprotect ε-amine (piperidine/DMF).
- Acylate with 4-pentynoic acid/DIC/HOBt.
- Cleave from resin with TFA.
Outcome : Direct incorporation into peptides without isolation.
Optimization and Challenges
Solvent Systems
Side Reactions
Scalability
- Industrial Adaptation : The patent method (CN112110833A) achieves 80% yield at 100-g scale using cost-effective reagents.
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₈N₂O₅ |
| Molecular Weight | 448.51 g/mol |
| Purity (HPLC) | >98% |
| Melting Point | 120–125°C (dec.) |
| Optical Rotation ([α]₂₀D) | -13 ± 1° (c = 1 in DMF) |
Data compiled from commercial specifications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Lys(pentynoyl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the lysine residue.
Click Chemistry: The pentynoyl group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
CuAAC Reactions: Copper(I) iodide (CuI) and sodium ascorbate in a mixture of water and tert-butanol are used for the cycloaddition reactions.
Major Products Formed
Scientific Research Applications
Nα-Fmoc-Nβ-4-pentynoyl-L-lysine is a versatile amino acid derivative that plays a crucial role in peptide synthesis and drug development . It is also known as (S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-(pent-4-ynamido)hexanoic acid . This compound is widely utilized in various research applications, including peptide synthesis, bioconjugation, drug delivery systems, cancer therapy research, and material science .
Applications
- Peptide Synthesis: Nα-Fmoc-Nβ-4-pentynoyl-L-lysine serves as a building block in the synthesis of peptides, enabling the creation of complex structures with specific functionalities . Fmoc SPPS (solid-phase peptide synthesis) is a common method for peptide synthesis, and recent advances in this technology respond to the growing demand from medicinal chemistry . High-quality Fmoc building blocks are readily available due to the large-scale production of therapeutic peptides .
- Bioconjugation: This compound can be employed in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules, enhancing the effectiveness of targeted therapies in medicine .
- Drug Delivery Systems: Due to its unique properties, Nα-Fmoc-Nβ-4-pentynoyl-L-lysine is suitable for developing drug delivery systems, improving the bioavailability and targeted delivery of therapeutic agents . Modified peptides synthesized using this compound can also be utilized in drug delivery systems .
- Research in Cancer Therapy: Nα-Fmoc-Nβ-4-pentynoyl-L-lysine plays a role in cancer research by enabling the design of novel peptide-based drugs that can selectively target cancer cells, potentially leading to more effective treatments with fewer side effects . Researchers are exploring its potential in cancer therapeutics to develop targeted treatments that minimize side effects while maximizing efficacy .
- Material Science: In material science, this compound can modify polymers, enhancing their properties for applications in biomedical devices and other advanced materials .
Properties
Mechanism of Action
The mechanism of action of Fmoc-L-Lys(pentynoyl)-OH is primarily based on its ability to undergo specific chemical reactions, such as click chemistry, which allows for the formation of stable covalent bonds with various molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions . The pentynoyl group provides a reactive alkyne moiety that can be used for further functionalization .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, functional, and application-based differences between Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine and related Fmoc-protected amino acids:
Notes:
- Reactivity Differences: The pentynoyl group (terminal alkyne) in this compound offers faster CuAAC kinetics compared to the pentenyl (alkene) group in (S)-N-Fmoc-alpha-4-n-pentenylalanine, which requires alternative coupling strategies .
- Stereochemical Impact: The D-configuration in Fmoc-D-Lys(pentynoyl)-OH may alter peptide folding and binding kinetics compared to the L-form, making it suitable for mirror-image phage display or protease-resistant designs .
- Regulatory Status: Fmoc-L-NptGly-OH is explicitly restricted for pharmaceutical use, whereas other analogs are general laboratory chemicals .
Research Findings and Functional Insights
Synthetic Utility: Analogs like Fmoc-L-Lys(Pryoc)-OH demonstrate compatibility with automated SPPS, retaining Fmoc stability under basic conditions (e.g., piperidine deprotection) while enabling efficient post-synthetic labeling .
Limitations: The absence of a CAS number for this compound suggests it may be a custom or research-grade product, limiting commercial availability compared to well-documented analogs like Fmoc-alpha-Me-L-Phe-OH (CAS: 135944-05-7) .
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